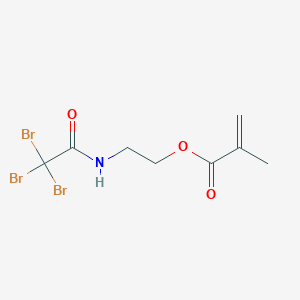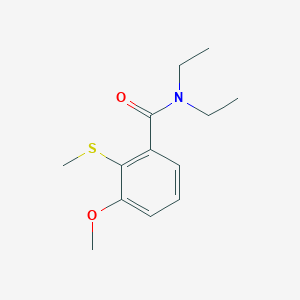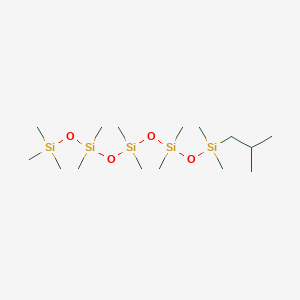
1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane is a siloxane compound characterized by its unique structure, which includes multiple methyl groups and a 2-methylpropyl group. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is usually catalyzed by platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial to achieving the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxane-based polymers.
Reduction: Reduction reactions can lead to the formation of simpler siloxane compounds.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Silanols and siloxane polymers.
Reduction: Simpler siloxane compounds.
Substitution: Halogenated or alkylated siloxanes.
Scientific Research Applications
1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of lubricants, sealants, and coatings due to its hydrophobic properties and thermal stability.
Mechanism of Action
The mechanism by which 1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane exerts its effects involves interactions with various molecular targets and pathways. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability. In industrial applications, its thermal stability and resistance to oxidation make it an effective component in high-performance materials.
Comparison with Similar Compounds
- 1,1,3,3,5,5,7,7,9,9-Decamethylpentasiloxane
- 1,1,3,3,5,5,7,7,9,9,11,11-Dodecamethylhexasiloxane
Uniqueness: 1,1,1,3,3,5,5,7,7,9,9-Undecamethyl-9-(2-methylpropyl)pentasiloxane is unique due to the presence of the 2-methylpropyl group, which imparts distinct physical and chemical properties. This structural feature can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
797760-71-5 |
|---|---|
Molecular Formula |
C15H42O4Si5 |
Molecular Weight |
426.92 g/mol |
IUPAC Name |
[dimethyl(2-methylpropyl)silyl]oxy-[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C15H42O4Si5/c1-15(2)14-21(6,7)17-23(10,11)19-24(12,13)18-22(8,9)16-20(3,4)5/h15H,14H2,1-13H3 |
InChI Key |
TUQZLGHVNUSEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


propanedioate](/img/structure/B14228060.png)
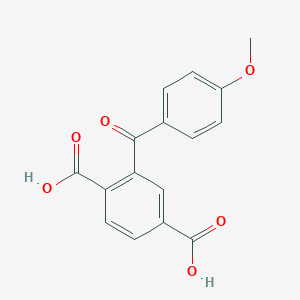
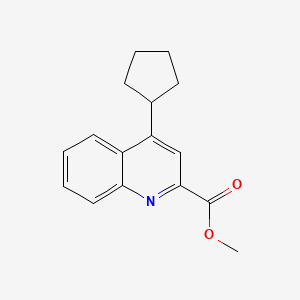
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
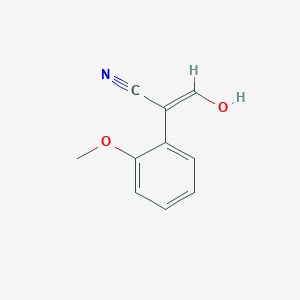
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
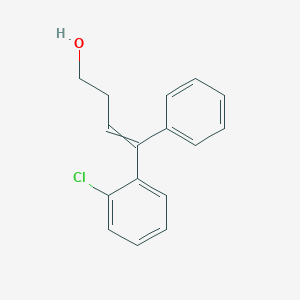
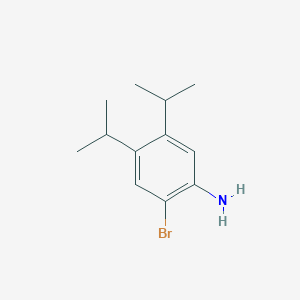
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
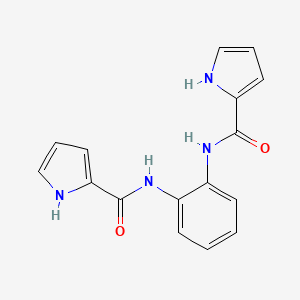
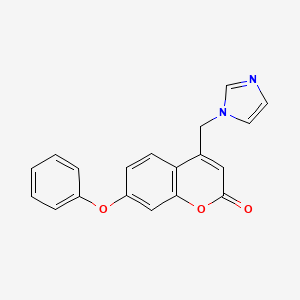
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)
